
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as GW 501516 or Endurobol, is a synthetic selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as reduced inflammation and oxidative stress in various tissues.
Biochemical and physiological effects
In addition to its therapeutic potential, 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has been shown to have several biochemical and physiological effects. It increases endurance and fat burning by stimulating the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle. It also improves insulin sensitivity and glucose uptake in adipose tissue and liver, which may have implications for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to activate PPARδ in various tissues. However, it also has limitations, such as its potential for off-target effects and toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516. One area of interest is its potential for the treatment of metabolic and cardiovascular diseases, such as type 2 diabetes and heart failure. Another area of interest is its use as a performance-enhancing drug, which has raised concerns about its safety and ethics in sports. Further research is needed to fully understand the therapeutic and performance-enhancing effects of 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 and its potential risks and benefits.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 involves several steps, starting from the reaction of 2,5-dichlorobenzoyl chloride with 4-chloro-2-methoxy-5-methylphenylamine to form the intermediate 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. This intermediate is then reacted with various reagents to obtain the final product.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve lipid and glucose metabolism, reduce inflammation, and protect against oxidative stress in various animal models of metabolic and cardiovascular diseases.
Propiedades
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-8-5-13(14(21-2)7-12(8)18)19-15(20)10-6-9(16)3-4-11(10)17/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYTAWKSBZGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)